1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-

Fluorinated heterocycle synthesis Benzimidazole preparation Regioselective condensation

1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0), also designated as 3-trifluoromethyl-5-nitro-o-phenylenediamine, is an unsymmetrical aromatic diamine characterized by a 1,2-benzenediamine core bearing a nitro substituent at the 5-position and a trifluoromethyl group at the 3-position. With the molecular formula C₇H₆F₃N₃O₂, a molecular weight of 221.14 g/mol, a calculated LogP of 3.46, and a polar surface area (PSA) of 97.86 Ų , this compound exhibits physicochemical properties distinct from its positional isomers and other substituted phenylenediamines.

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
CAS No. 57420-97-0
Cat. No. B12505236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)-
CAS57420-97-0
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)N)[N+](=O)[O-]
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-3(13(14)15)2-5(11)6(4)12/h1-2H,11-12H2
InChIKeyCQVUPEQNBIYXAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0): Procurement-Grade Physicochemical and Supplier Reference


1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0), also designated as 3-trifluoromethyl-5-nitro-o-phenylenediamine, is an unsymmetrical aromatic diamine characterized by a 1,2-benzenediamine core bearing a nitro substituent at the 5-position and a trifluoromethyl group at the 3-position . With the molecular formula C₇H₆F₃N₃O₂, a molecular weight of 221.14 g/mol, a calculated LogP of 3.46, and a polar surface area (PSA) of 97.86 Ų , this compound exhibits physicochemical properties distinct from its positional isomers and other substituted phenylenediamines. Commercially available from suppliers such as AKSci and Leyan at 97% purity , this compound serves primarily as a versatile synthetic intermediate for fluorinated heterocycles including benzimidazoles, quinoxalines, and spirobenzimidazoles [1].

Why 1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0) Cannot Be Replaced by Positional Isomers or Simplified Analogs


Generic substitution of 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- with alternative phenylenediamine derivatives is not chemically equivalent due to the compound‘s unsymmetrical substitution pattern, wherein the electron-withdrawing nitro group at the 5-position and the strongly electron-withdrawing trifluoromethyl group at the 3-position are arranged meta to each other on the 1,2-diamine core [1]. This specific regiochemistry creates differential nucleophilicity between the two amino groups, dictating regioselective outcomes in condensation reactions that symmetrical diamines or differently substituted analogs cannot reproduce [1]. Furthermore, the m-nitro-trifluoromethyl substitution motif has been identified as a privileged pharmacophore in biologically active compounds, with studies demonstrating that replacement of one nitro group in m-dinitroaromatic systems with a trifluoromethyl group retains biological activity while altering physicochemical properties such as lipophilicity and metabolic stability [2]. Consequently, substitution with compounds such as 4-nitro-o-phenylenediamine, 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 2078-01-5, a positional isomer), or unsubstituted 1,2-phenylenediamine would yield different reaction regiospecificity, altered product profiles, and potentially distinct biological outcomes, directly impacting synthetic route reliability and target molecule performance.

1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0): Head-to-Head Evidence for Scientific Selection


Regioselective Heterocycle Formation: This Compound vs. Symmetrical 1,2-Phenylenediamine

The unsymmetrical substitution pattern of 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- (compound 1) enables regioselective benzimidazole formation that symmetrical 1,2-phenylenediamines cannot achieve. The electron-withdrawing nitro and trifluoromethyl groups meta to each other on the diamine core create differential nucleophilicity between the two amino groups, dictating which amine participates first in condensation with ketones [1]. This regiochemical control has been demonstrated across multiple reaction conditions (acidic, thermal, and microwave irradiation) with various ketone substrates including symmetric/unsymmetric 1,3-diketones, 1,2-diketones, aliphatic/aromatic monoketones, and cyclic monoketones, resulting in fluorinated benzimidazoles, quinoxalines, and spirobenzimidazoles in high yields [1].

Fluorinated heterocycle synthesis Benzimidazole preparation Regioselective condensation

Insecticidal Derivative Performance: N-Acylated Derivative vs. Non-Trifluoromethyl Analogs

Derivatives synthesized from 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- have demonstrated quantifiable insecticidal activity in whole-animal models. Specifically, N¹-(2,2,3,3-tetrafluoropropionyl)-3′-nitro-5′-trifluoromethyl-o-phenylenediamine, prepared from this compound via acylation with tetrafluoropropionyl chloride, was tested at 10 mg/kg in sesame oil against stable flies (Stomoxys calcitrans) on a calf [1]. The compound exhibited measurable parasiticidal activity when administered orally or percutaneously to the host animal, with activity attributed to ingestion by the parasites consuming host tissues [1]. This performance is notable compared to non-fluorinated phenylenediamine-derived insecticides which may lack the enhanced metabolic stability and lipophilicity conferred by the trifluoromethyl and nitro substituents [2].

Veterinary parasiticide Insecticide development Structure-activity relationship

Pharmacophore Validation: m-Nitro-Trifluoromethyl Motif vs. m-Dinitroaromatic Scaffold

The 3-nitro-5-trifluoromethyl substitution pattern present in 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- has been validated as a privileged pharmacophore through systematic structure-activity relationship studies. Research published in the Pharmaceutical Chemistry Journal established that one nitro group in m-dinitroaromatic (m-DAr) moieties can be replaced by a trifluoromethyl group without loss of biological activity in the resulting analogs [1]. Specifically, studies revealed that the 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most active among evaluated compounds, and within these series, derivatives with intermediate lipophilicities presented the best activities with MIC values as low as 16 ng/mL [1] [2]. This bioisosteric replacement provides a strategic advantage: the CF₃ group enhances lipophilicity and metabolic stability relative to a second nitro group, while maintaining or improving target engagement [1].

Medicinal chemistry Pharmacophore design Bioisostere replacement

Synthetic Utility Across Diverse Ketone Substrates: High-Yield Heterocycle Formation

The synthetic versatility of 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- has been systematically demonstrated across a broad substrate scope. The compound reacts with symmetric/unsymmetric 1,3-diketones, 1,2-diketones, aliphatic/aromatic monoketones, and cyclic monoketones to yield fluorinated benzimidazoles, dihydrobenzimidazoles, spirobenzimidazoles, and quinoxalines in high yields [1]. The reported work demonstrates that the unsymmetrical nature of this diamine, combined with the powerful electron-withdrawing effects of the CF₃ and NO₂ groups meta to each other, enables the one-pot synthesis of diverse fluorinated heterocycles of biological interest [1]. This broad substrate compatibility contrasts with simpler phenylenediamines that may show narrower reactivity profiles or require more forcing conditions for certain substrate classes.

Heterocyclic chemistry Benzimidazole synthesis Microwave-assisted synthesis

Physicochemical Differentiation: Lipophilicity Profile vs. Positional Isomers

The specific 3-trifluoromethyl-5-nitro substitution pattern of 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- confers distinct physicochemical properties that differentiate it from its positional isomer 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 2078-01-5) and other substituted phenylenediamines. The compound exhibits a calculated LogP of 3.46 and a polar surface area (PSA) of 97.86 Ų . The unsymmetrical placement of the strongly electron-withdrawing CF₃ and NO₂ groups meta to each other on the 1,2-diamine core influences both electronic distribution and conformational properties, which directly impacts reactivity in condensation reactions and the physicochemical properties of derived heterocycles .

Physicochemical properties Lipophilicity ADME prediction

Purity Benchmark for Reproducible Synthesis: Commercial Specification Analysis

Commercially available 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0) is supplied at a documented purity of 97% from vendors including Leyan (Product No. 2037707) . This purity specification provides a reproducible benchmark for synthetic applications, ensuring consistent performance in condensation reactions where impurities could interfere with regioselective outcomes or reduce yields [1]. The compound is available in research quantities starting from 1g scale, with larger quantities available upon quotation . Physical state is typically a crystalline solid, with recommended long-term storage in cool, dry conditions to maintain integrity .

Quality control Synthetic intermediate Procurement specification

Procurement-Driven Application Scenarios for 1,2-Benzenediamine, 5-nitro-3-(trifluoromethyl)- (CAS 57420-97-0)


Synthesis of Regiospecific Fluorinated Benzimidazoles for Drug Discovery

This compound is optimally deployed as a building block for the regioselective synthesis of fluorinated benzimidazoles, where the unsymmetrical 3-CF₃/5-NO₂ substitution pattern on the 1,2-diamine core enables controlled condensation with diverse ketone substrates [1]. As demonstrated by Singh et al., reactions with symmetric/unsymmetric 1,3-diketones, 1,2-diketones, and monoketones proceed in high yields under acidic, thermal, or microwave conditions to yield trifluoromethyl-substituted benzimidazoles and quinoxalines [1]. Procurement for this application is indicated when synthetic programs require defined regiochemistry in fluorinated heterocycle products for structure-activity relationship studies.

Preparation of N-Acylated Veterinary Parasiticides

The compound serves as a key intermediate for synthesizing N-(2,2-difluoroalkanoyl)-substituted o-phenylenediamine insecticides and veterinary parasiticides [2]. Specifically, acylation of this diamine with tetrafluoropropionyl chloride yields N¹-(2,2,3,3-tetrafluoropropionyl)-3′-nitro-5′-trifluoromethyl-o-phenylenediamine, which demonstrated in vivo activity against stable flies at 10 mg/kg in sesame oil on calves [2]. Procurement is indicated for agrochemical and veterinary medicine discovery programs targeting systemic parasiticides where the trifluoromethyl group confers enhanced metabolic stability relative to non-fluorinated analogs [3].

Medicinal Chemistry Programs Leveraging the m-Nitro-Trifluoromethyl Pharmacophore

The 3-nitro-5-trifluoromethyl substitution pattern embodied by this compound has been validated as a privileged pharmacophore through systematic SAR studies demonstrating that CF₃-for-NO₂ replacement in m-dinitroaromatic scaffolds maintains biological activity while improving physicochemical properties [4]. Research indicates that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives exhibit comparable high activity, with optimized lipophilicity derivatives achieving MIC values as low as 16 ng/mL in antimicrobial assays [4] [5]. Procurement is strategically indicated for medicinal chemistry programs developing antimicrobial agents, antiparasitic compounds, or other bioactive molecules where the m-nitro-trifluoromethyl motif offers an advantageous balance of potency and drug-like properties.

Building Block for Fluorinated Quinoxaline and Spirobenzimidazole Libraries

Beyond simple benzimidazoles, 1,2-benzenediamine, 5-nitro-3-(trifluoromethyl)- enables the construction of structurally diverse fluorinated heterocycle libraries including quinoxalines, dihydrobenzimidazoles, and spirobenzimidazoles [1]. The compound's reactivity with 1,2-diketones yields quinoxalines, while reactions with cyclic monoketones afford spirobenzimidazoles, expanding the accessible chemical space beyond what simpler diamines can provide [1]. The calculated LogP of 3.46 and PSA of 97.86 Ų for the diamine itself inform the design of derived heterocycles with predictable ADME properties. Procurement is recommended for library synthesis efforts in drug discovery where diverse fluorinated scaffolds are prioritized for hit identification and lead optimization.

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